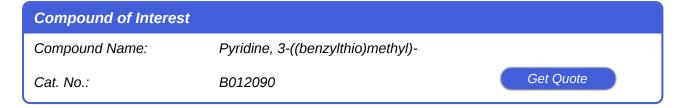


Technical Guide: Solubility Profile of Pyridine, 3-((benzylthio)methyl)-

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the solubility of "Pyridine, 3- ((benzylthio)methyl)-". Due to the absence of direct experimental data for this specific compound in publicly available literature, this document focuses on the calculated solubility of structurally analogous compounds to provide a robust estimation. Furthermore, a detailed experimental protocol for determining aqueous solubility via the widely accepted shake-flask method is provided to enable researchers to ascertain precise values. This guide is intended to be a critical resource for scientists and professionals engaged in drug development and research, where solubility is a pivotal parameter influencing bioavailability and efficacy.

Estimated Solubility of Pyridine, 3- ((benzylthio)methyl)-

Direct experimental solubility data for "Pyridine, 3-((benzylthio)methyl)-" is not readily available. However, by examining closely related structures, we can infer its likely solubility characteristics. The core structure combines a hydrophilic pyridine ring with a lipophilic benzylthio group. Pyridine itself is miscible with water, but the addition of the large, non-polar benzylthio moiety is expected to significantly decrease aqueous solubility.



To provide a quantitative estimate, we present calculated solubility data for two key structural analogs.

Data for Structural Analogs

The following table summarizes the calculated water solubility (as log10 of molar solubility) and the octanol-water partition coefficient (logPoct/wat), a measure of lipophilicity, for two compounds structurally related to "Pyridine, 3-((benzylthio)methyl)-".

Compound Name	Structure	CAS Number	Calculated log10WS (mol/L)	Calculated logPoct/wat	Data Source
Pyridine, 3- (phenylmethy I)-	C12H11N	620-95-1	-3.34	2.672	Cheméo[1]
Pyridine, 3- (methylthio)-	C ₆ H ₇ NS	18794-33-7	-1.98	1.804	Cheméo[2]

Analysis:

- Pyridine, 3-(phenylmethyl)- (3-Benzylpyridine): This analog is highly similar, differing only by the substitution of a methylene bridge for the thioether linkage. Its very low calculated water solubility (log10WS of -3.34) and higher logP value suggest significant lipophilicity and poor aqueous solubility.
- Pyridine, 3-(methylthio)-: This analog shares the thioether linkage but has a much smaller methyl group instead of a benzyl group. Its calculated water solubility is higher (log10WS of -1.98), and it is less lipophilic, as indicated by the lower logP value.

Based on these analogs, it is reasonable to predict that "Pyridine, 3-((benzylthio)methyl)-" will have a low aqueous solubility, likely closer to that of "Pyridine, 3-(phenylmethyl)-" due to the presence of the bulky, lipophilic benzyl group.



Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

To obtain definitive solubility data, the following detailed protocol for the shake-flask method is recommended. This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[3]

Objective: To determine the equilibrium solubility of a test compound in a specified solvent (e.g., water, buffer at a specific pH) at a controlled temperature.

Materials:

- Test compound ("Pyridine, 3-((benzylthio)methyl)-")
- Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4)
- · Glass vials with screw caps and PTFE septa
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of the test compound to a glass vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.



- Add a known volume of the solvent to the vial.
- Securely cap the vials.

Equilibration:

- Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
- Shake the vials for a sufficient time to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.[3]

Phase Separation:

- After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.
- To ensure complete removal of solid material, centrifuge the vials at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 15 minutes).[2]

· Sample Collection and Preparation:

- Carefully withdraw an aliquot of the clear supernatant.
- Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.
- Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

Quantification:

- Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
- Prepare a calibration curve using standard solutions of the test compound of known concentrations.
- Determine the concentration of the test compound in the diluted samples by interpolating from the calibration curve.
- Calculation of Solubility:



- Calculate the solubility of the test compound in the original solvent, taking into account the dilution factor.
- The experiment should be performed in triplicate to ensure the reproducibility of the results.[2]

Visualization of Factors Influencing Solubility

The solubility of a compound is not an intrinsic constant but is influenced by a variety of physicochemical and environmental factors. The following diagram illustrates the key relationships governing the solubility of a solid compound in a solvent.

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